molecular formula C10H16O3 B12667108 1,1-Dimethyl-3-oxobutyl methacrylate CAS No. 93940-09-1

1,1-Dimethyl-3-oxobutyl methacrylate

Cat. No.: B12667108
CAS No.: 93940-09-1
M. Wt: 184.23 g/mol
InChI Key: JIPZQYMKXPLEKF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-oxobutyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a methacrylate ester, which is commonly used in the synthesis of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-oxobutyl methacrylate can be synthesized through the esterification of methacrylic acid with 1,1-dimethyl-3-oxobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-oxobutyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the comonomers used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-oxobutyl methacrylate is unique due to the presence of the 1,1-dimethyl-3-oxobutyl group, which imparts specific reactivity and properties to the resulting polymers. This makes it valuable in applications where tailored polymer properties are required .

Properties

CAS No.

93940-09-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2-methyl-4-oxopentan-2-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O3/c1-7(2)9(12)13-10(4,5)6-8(3)11/h1,6H2,2-5H3

InChI Key

JIPZQYMKXPLEKF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C)(C)CC(=O)C

Origin of Product

United States

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